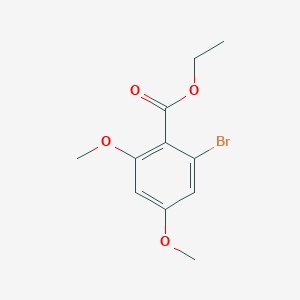

Ethyl 2-bromo-4,6-dimethoxybenzoate

描述

Ethyl 2-bromo-4,6-dimethoxybenzoate is a brominated aromatic ester featuring methoxy groups at the 4- and 6-positions and a bromine atom at the 2-position of the benzoate core. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira couplings) and cyclization processes to generate bioactive heterocycles . Its structure combines electron-donating methoxy groups with an electron-withdrawing bromine atom, creating a unique electronic profile that influences reactivity and selectivity in synthetic pathways.

属性

IUPAC Name |

ethyl 2-bromo-4,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-4-16-11(13)10-8(12)5-7(14-2)6-9(10)15-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDULWCAEJWFMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Br)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4,6-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of 2,4-dimethoxybenzoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The esterification step involves reacting the brominated product with ethanol in the presence of a strong acid like sulfuric acid .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and cost-effective methods. One such method includes the use of 3,4-dimethoxy-toluene as a starting material, which undergoes directed bromination using sulfuric acid, hydrogen peroxide, and a metal bromide. The resulting product is then oxidized with potassium permanganate under the catalysis of tetrabutyl ammonium bromide to yield 2-bromo-4,6-dimethoxybenzoic acid, which is subsequently esterified .

化学反应分析

Types of Reactions

Ethyl 2-bromo-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of 2-azido-4,6-dimethoxybenzoate or 2-thiocyanato-4,6-dimethoxybenzoate.

Reduction: Formation of 2-bromo-4,6-dimethoxybenzyl alcohol.

Oxidation: Formation of 2-bromo-4,6-dimethoxybenzaldehyde or 2-bromo-4,6-dimethoxybenzoic acid.

科学研究应用

Ethyl 2-bromo-4,6-dimethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ethyl 2-bromo-4,6-dimethoxybenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new bioactive molecules. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions with biological targets .

相似化合物的比较

Comparison with Similar Compounds

Ethyl 2-bromo-4,6-dimethoxybenzoate can be compared to structurally related benzoate esters based on substituent positions, functional groups, and reactivity. Below is a detailed analysis:

Positional Isomers

- Such positional changes significantly impact regioselectivity in reactions like halogen-metal exchanges .

- Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate (CAS 105208-04-6): The addition of a bromomethyl group at the 2-position introduces steric bulk and a secondary reactive site for nucleophilic substitution (e.g., SN2 reactions).

Functional Group Variations

- Ethyl 2-amino-4,6-dimethoxybenzoate (CAS 1183295-84-2): Replacing bromine with an amino group transforms the electronic profile, increasing nucleophilicity at the 2-position. This derivative is more prone to acylation or diazotization reactions, unlike the brominated analogue, which participates in cross-couplings .

- Mthis compound: The methyl ester analogue (vs. ethyl) exhibits reduced solubility in nonpolar solvents due to its shorter alkyl chain. This difference can influence reaction rates in solvent-dependent processes like catalytic hydrogenation .

Substituent Effects on Reactivity

- Halogen vs. Methoxy : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to the para position relative to methoxy groups. In contrast, methoxy groups activate the ring toward electrophilic substitution.

- Ester Alkyl Chain : Ethyl esters generally offer better solubility in organic media compared to methyl esters, facilitating higher yields in coupling reactions .

Comparative Data Table

生物活性

Ethyl 2-bromo-4,6-dimethoxybenzoate is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, highlighting its pharmacological relevance and potential applications.

Synthesis

This compound can be synthesized through various methods. The most common approach involves the bromination of 4,6-dimethoxybenzoic acid followed by esterification with ethanol. The general reaction scheme is as follows:

- Bromination : The starting material, 4,6-dimethoxybenzoic acid, is treated with bromine in a suitable solvent to introduce the bromine atom at the 2-position.

- Esterification : The resulting bromo acid is then reacted with ethanol in the presence of an acid catalyst to form this compound.

Biological Activity

The biological activities of this compound have been investigated in several studies. Notably, its activity as an inhibitor of carbonic anhydrase (CA) has been documented. Carbonic anhydrases are crucial enzymes involved in various physiological processes, including pH regulation and ion transport.

Inhibition Studies

Recent studies have shown that this compound exhibits competitive inhibition against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The inhibition constants () for these isoforms were determined through enzyme assays:

| Compound | (µM) for hCA I | (µM) for hCA II |

|---|---|---|

| This compound | 13.7 | 0.65 |

These results indicate that this compound has a stronger inhibitory effect on hCA II compared to hCA I, suggesting potential therapeutic applications in conditions where CA activity is dysregulated.

Case Studies

- Antitumor Activity : A study explored the effects of several brominated compounds, including this compound, on cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent antitumor activity.

- Antimicrobial Properties : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results showed that the compound exhibited substantial antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : By binding to the active site of carbonic anhydrase enzymes, the compound disrupts their catalytic function.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。